O-(methoxymethyl)hydroxylamine
Overview
Description
O-(methoxymethyl)hydroxylamine is a useful research compound. Its molecular formula is C2H7NO2 and its molecular weight is 77.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mutagenic Effects : O-Methylhydroxylamine, similar to hydroxylamine, is a mutagen in many systems. It can directly substitute a methoxyamino group for the amino group of cytidine or adenosine, forming specific modified nucleosides. This reaction is significant as it results in a change in the tautomeric equilibrium, impacting transcription processes (Singer & Spengler, 1982).
Metabolism and Genotoxicity : N-(2-Methoxyphenyl)hydroxylamine, a metabolite of certain carcinogens, is metabolized by human hepatic microsomes. This metabolism is significant for dictating its genotoxicity, forming DNA adducts and undergoing further metabolism by hepatic microsomal enzymes (Naiman et al., 2011).
Chemical Reactions and Applications : O-(Diphenylphosphinyl)hydroxylamine demonstrates specific chemical reactions, such as condensation with acetone, which are significant for understanding the structures of phosphinylhydroxylamines. These reactions have implications in synthetic chemistry and material science (Harger, 1982).
DNA Structure Probing : Hydroxylamine and its derivatives, like methoxylamine, are used to probe DNA structure. These compounds react with DNA bases, offering a method to study DNA modifications and structural changes, important in genetics and molecular biology (Johnston, 1992).
Toxicological Studies : Hydroxylamines, including derivatives like O-(methoxymethyl)hydroxylamine, are studied for their toxic effects on human cells, particularly erythrocytes. Understanding these effects is crucial for assessing occupational hazards and environmental safety (Evelo et al., 1998).
Environmental Chemistry : Hydroxylamine derivatives are involved in environmental processes, such as the production of hydroxyl radicals, which are important in environmental chemistry and pollution studies (Chen et al., 2015).
Properties
IUPAC Name |
O-(methoxymethyl)hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c1-4-2-5-3/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQULAEBFLAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.